molecular formula C8H8ClN B13357782 1H-Isoindole hydrochloride

1H-Isoindole hydrochloride

Cat. No.: B13357782
M. Wt: 153.61 g/mol
InChI Key: KUJOYSYDFXHSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindole hydrochloride is a heterocyclic compound that consists of a benzene ring fused with a pyrrole ring. . The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Isoindole hydrochloride can be synthesized through several methods. One common approach involves the dehydration of isoindoline-N-oxides . Another method includes the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by the reaction of a rhodium vinylcarbene with a nitrile . This reaction is catalyzed by rhodium and involves a cascade process that significantly increases molecular complexity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous rhodium catalysis and vinylcarbene intermediates are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed:

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

1H-isoindole;hydrochloride

InChI

InChI=1S/C8H7N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-5H,6H2;1H

InChI Key

KUJOYSYDFXHSLA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=N1.Cl

Origin of Product

United States

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